

Physical and chemical properties of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Cat. No.: B151642

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An In-Depth Technical Guide to **4-(N,N-Dimethylaminocarbonyl)phenylboronic Acid**

Introduction

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, also known as 4-(Dimethylcarbamoyl)phenylboronic acid, is a specialized arylboronic acid derivative. Its unique structural features, particularly the dimethylaminocarbonyl group, make it a valuable reagent in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and visual representations of key chemical pathways and analytical workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-(N,N-Dimethylaminocarbonyl)phenylboronic acid** are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

General and Structural Properties

Property	Value	Reference
CAS Number	405520-68-5	[1][2]
Molecular Formula	C ₉ H ₁₂ BNO ₃	[1][2][3]
Molecular Weight	193.01 g/mol	[1][3]
Synonyms	(4-(Dimethylaminocarbonyl)phenyl)boronic acid, 4-(Dimethylcarbamoyl)benzeneboronic acid	[1]
Appearance	Solid	[1]
Functional Group	Amide, Boronic Acid	[1]

Physicochemical Data

Property	Value	Reference
Melting Point	141-145 °C	[1]
Storage Temperature	2-8°C	[1]
Purity/Assay	≥94%	[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound. Below are the key identifiers from various spectroscopic techniques.

Spectroscopic Identifier	Value	Reference
InChI	1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3	[1]
InChI Key	QJYYVSIRDJVQJW-UHFFFAOYSA-N	[1]
SMILES String	CN(C)C(=O)c1ccc(cc1)B(O)O	[1]

Applications in Organic Synthesis

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a versatile reactant primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

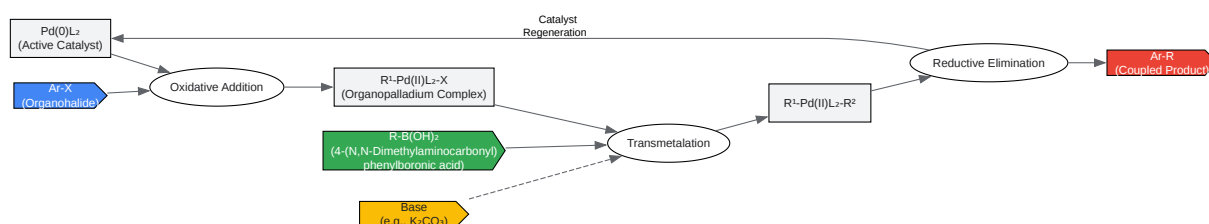
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from an organoboron species and an organohalide.[4][5] Boronic acids like **4-(N,N-Dimethylaminocarbonyl)phenylboronic acid** are key reagents in these transformations. The reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

This compound serves as a reactant in the preparation of various advanced molecules, including:

- Selective glucocorticoid receptor agonists.[1]
- Checkpoint 1 kinase (CHK1) inhibitors, such as (thienopyridine)carboxamides.[1]
- ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), like [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones.[1]
- Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase, such as pyrrolopyridines.[1]

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling reaction.



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General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and analysis of chemical compounds. The following sections outline protocols relevant to the use and analysis of boronic acids.

General Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions may vary, a general procedure for a Suzuki-Miyaura coupling reaction involving a boronic acid is as follows. This protocol is adapted from procedures for similar coupling reactions.[6]

- **Reaction Setup:** To a Schlenk flask, add the aryl halide (1.0 equiv.), **4-(N,N-Dimethylaminocarbonyl)phenylboronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.).
- **Atmosphere Control:** Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.[6]

- **Solvent Addition:** Add a degassed solvent mixture (e.g., DMF/water, toluene/ethanol/water) via syringe.[\[6\]](#)[\[7\]](#)
- **Reaction Execution:** Heat the reaction mixture with stirring to the desired temperature (typically 70-110 °C) and monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC.[\[6\]](#)[\[7\]](#)
- **Workup and Purification:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.[\[7\]](#)

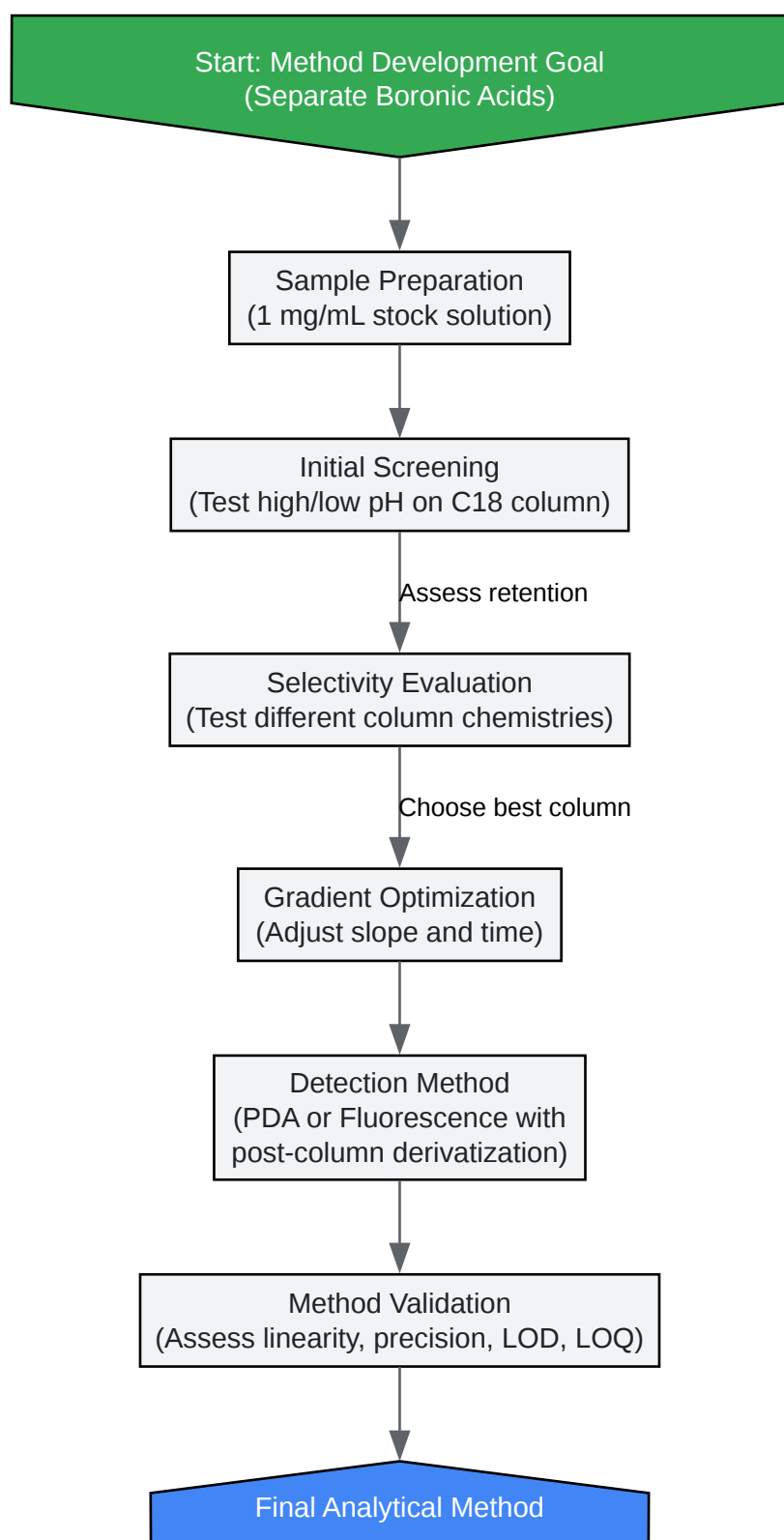
Analytical Protocol: HPLC Analysis of Boronic Acids

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of boronic acids and monitoring reaction progress. A systematic screening protocol can be employed to develop a robust separation method.[\[8\]](#)

- **Sample Preparation:** Prepare a stock solution of the boronic acid at a concentration of 1 mg/mL in a suitable solvent. For analysis, create a diluted mixture (e.g., 0.09 mg/mL).[\[8\]](#)
- **HPLC System and Column:** Utilize an HPLC system equipped with a PDA detector. A C18 stationary phase column, such as an XSelect™ Premier HSS T3, is often effective for separating boronic acids.[\[8\]](#)
- **Mobile Phase and Gradient:** A common mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[\[9\]](#) A typical gradient might be:
 - Start at 5% organic solvent.
 - Linear gradient to 95% organic solvent over ~16 minutes.
 - Hold at 95% for ~3 minutes.
 - Return to 5% and re-equilibrate for ~5 minutes.[\[8\]](#)

- Detection: Monitor the eluent using a PDA detector. For enhanced selectivity and sensitivity with boronic acids, post-column derivatization with a reagent like alizarin can be used, with fluorescence detection (e.g., λ_{exc} 469 nm, λ_{em} 610 nm).[\[10\]](#)[\[11\]](#)

The workflow for developing an HPLC method for boronic acid analysis is depicted below.



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Workflow for HPLC Method Development for Boronic Acid Analysis.

Safety and Handling

Proper safety precautions are essential when handling **4-(N,N-Dimethylaminocarbonyl)phenylboronic acid**.

Hazard Identification

The compound is classified with the following hazard statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

The GHS signal word for this compound is Warning.[1]

Recommended Precautions

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P264: Wash skin thoroughly after handling.[1]
- P280: Wear protective gloves/eye protection/face protection.[1]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Store the compound in a cool, dry, and well-ventilated area at the recommended storage temperature of 2-8°C.[1]

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